molecular formula C35H46O20 B7765760 Echinacoside CAS No. 737806-07-4

Echinacoside

Cat. No.: B7765760
CAS No.: 737806-07-4
M. Wt: 786.7 g/mol
InChI Key: FSBUXLDOLNLABB-ISAKITKMSA-N
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Description

Echinacoside (C₃₅H₄₆O₂₀) is a phenylethanoid glycoside primarily isolated from Cistanche deserticola, a medicinal plant traditionally used in Chinese medicine for its neuroprotective and immunomodulatory properties . Structurally, it consists of a caffeoyl group, a β-glucopyranosyl unit, and a rhamnose moiety, contributing to its antioxidant, anti-inflammatory, and anticancer activities .

Biological Activity

Echinacoside is a natural phenylethanoid glycoside primarily derived from the plant Echinacea angustifolia. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Pharmacokinetics

This compound's chemical structure consists of a phenylethanoid backbone with various hydroxyl and glycosyl groups, contributing to its pharmacological properties. Pharmacokinetic studies indicate that this compound exhibits low bioavailability, which poses challenges for its therapeutic application. Research is ongoing to enhance its absorption and efficacy in clinical settings .

Antioxidant and Anti-inflammatory Properties

This compound is recognized for its potent antioxidant properties, which help mitigate oxidative stress—a contributing factor in various diseases. Studies have demonstrated that this compound can reduce oxidative damage in cells, particularly in models of skin injury induced by ultraviolet B (UVB) radiation. In these studies, this compound significantly suppressed DNA damage and apoptosis in skin cells .

Table 1: Summary of Antioxidant Effects of this compound

Study ReferenceModel UsedKey Findings
UVB-irradiated skin cellsReduced DNA damage and apoptosis
MODE-K cellsEnhanced cell survival and reduced apoptosis
Breast cancer cellsInhibited proliferation and promoted apoptosis

Neuroprotective Effects

This compound has shown promising neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, it has been observed to reduce inflammation and oxidative stress in neuronal cells, thereby protecting against cell death . In animal studies, this compound administration improved cognitive functions and reduced markers of neuroinflammation .

Case Study: Neuroprotection in Parkinson's Disease
In a study involving Parkinson's disease models, this compound was found to exert neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress markers. This suggests its potential as a therapeutic agent for neurodegenerative conditions .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound. It has been shown to inhibit cell proliferation, invasion, and migration in various cancer cell lines, including breast cancer. The mechanism involves downregulation of specific microRNAs associated with cancer progression .

Table 2: Anticancer Effects of this compound

Cancer TypeMechanism of ActionReference
Breast CancerInhibition of cell proliferation and migration
Skin MelanomaInduction of apoptosis through mitochondrial pathways

Immunomodulatory Effects

This compound also exhibits immunomodulatory effects. It has been reported to enhance the activity of natural killer (NK) cells and T lymphocytes while suppressing pro-inflammatory cytokines. This dual action makes it a candidate for therapeutic applications in immune-related disorders .

Scientific Research Applications

Neuroprotective Effects

Echinacoside has shown significant potential in the treatment and prevention of neurodegenerative diseases such as Alzheimer’s disease (AD), Parkinson’s disease (PD), and amyotrophic lateral sclerosis (ALS). Research indicates that ECH exerts neuroprotective effects through multiple mechanisms:

  • Antioxidative Stress : ECH reduces oxidative stress by enhancing mitochondrial function and decreasing reactive oxygen species (ROS) production.
  • Anti-inflammatory Action : It inhibits neuroinflammation by modulating inflammatory pathways, including the suppression of pro-inflammatory cytokines.
  • Regulation of Autophagy : ECH promotes autophagic processes that help clear toxic protein aggregates associated with neurodegeneration.

Case Studies

  • Alzheimer's Disease : A study demonstrated that ECH could inhibit amyloid-beta plaque accumulation, a hallmark of AD, thereby improving cognitive function in animal models .
  • Parkinson's Disease : In PD models, ECH administration led to reduced dopaminergic neuron loss and improved motor function, indicating its protective role against neurotoxicity .

Data Table: Neuroprotective Mechanisms of this compound

MechanismDescriptionReference
Antioxidative StressReduces ROS and protects mitochondrial function
Anti-inflammatory ActionSuppresses pro-inflammatory cytokines
Regulation of AutophagyEnhances clearance of toxic proteins

Antidepressant Properties

Recent studies have indicated that this compound may also possess antidepressant-like effects. In a chronic unpredictable mild stress (CUMS) model, ECH significantly improved depressive behaviors in mice:

  • Behavioral Tests : The sucrose preference test (SPT) and forced swimming test (FST) showed that ECH-treated mice exhibited increased sucrose intake and reduced immobility time, suggesting an improvement in mood and motivation .
  • Mechanistic Insights : The antidepressant effects were linked to the modulation of neurotransmitter systems and reduction of inflammation in the brain .

Data Table: Antidepressant Effects of this compound

Test TypeResultReference
Sucrose Preference TestIncreased preference in ECH-treated mice
Forced Swimming TestReduced immobility time

Cardiovascular Benefits

This compound has been studied for its cardiovascular protective effects. It has been shown to lower blood pressure and improve endothelial function through:

  • Vasodilation : ECH promotes vasodilation by enhancing nitric oxide production.
  • Anti-hypertensive Effects : Studies indicate that ECH can reduce hypertension in animal models by modulating renin-angiotensin system activity .

Data Table: Cardiovascular Effects of this compound

EffectMechanismReference
VasodilationEnhances nitric oxide production
Anti-hypertensiveModulates renin-angiotensin system

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which echinacoside exerts neuroprotective effects, and what experimental models are most appropriate to validate these mechanisms?

  • Answer : this compound activates Trk receptors (tropomyosin receptor kinase) and downstream signaling pathways, including PI3K/Akt and MAPK, to promote neuronal survival. To validate this, use in vitro models like PC12 cells exposed to neurotoxins (e.g., 6-OHDA) to measure ROS reduction and mitochondrial function . In vivo, employ rodent models of Parkinson’s disease with behavioral assays (e.g., rotarod tests) and immunohistochemical analysis of dopaminergic neurons. Include Western blotting for Trk receptor phosphorylation and downstream targets like Bcl-2/Bax ratios .

Q. What biochemical assays are recommended to assess this compound’s anti-cancer properties in ovarian cancer studies?

  • Answer : Key assays include:

  • CCK8 for cell viability (dose range: 0–80 μmol·L⁻¹, 24–48 hr incubation) .
  • EdU staining to quantify proliferation rates.
  • Transwell assays for invasion/metastasis potential.
  • Flow cytometry for cancer stem cell markers (CD133/CD44) .
  • Western blotting for EMT markers (E-cadherin, Vimentin) and pathway proteins (p38 MAPK phosphorylation) .

Q. How should researchers standardize this compound dosing in preclinical studies to ensure reproducibility?

  • Answer : Use pharmacokinetic data from rat models (e.g., 100 mg/kg intragastric administration) and measure plasma concentrations via HPLC-MS with a lower quantification limit of 10 ng/mL . For in vitro studies, validate purity (>95%) and solubility (DMSO stock solutions diluted in serum-free media). Include stability tests under storage conditions (e.g., antioxidant solutions to prevent degradation) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s role in Wnt/β-catenin signaling (inhibition vs. activation) be resolved?

  • Answer : Contradictions may arise from tissue-specific effects. In osteoporosis models, this compound inhibits Wnt/β-catenin to suppress osteoclastogenesis . In cancer models, it may modulate alternative pathways (e.g., p38 MAPK) . To resolve this:

  • Perform dual-luciferase reporter assays to quantify Wnt/β-catenin activity in different cell types.
  • Use conditional knockout models (e.g., β-catenin-deficient mice) to isolate pathway-specific effects .
  • Conduct transcriptomic profiling (RNA-seq) to identify context-dependent targets.

Q. What methodological strategies are critical for integrating this compound’s multi-omics data (e.g., metabolomics, proteomics) into a cohesive mechanistic model?

  • Answer :

  • Chemometric analysis (e.g., PLS-DA) to identify key biomarkers across datasets, as demonstrated in quality control studies of herbal extracts .
  • Pathway enrichment tools (KEGG, GO) to link metabolites/proteins to neuroprotection or anti-cancer pathways.
  • Validate findings with functional assays (e.g., CRISPR knockout of top candidate genes in SKOV3 cells) .

Q. How can researchers optimize this compound’s bioavailability for translational studies while addressing its pharmacokinetic limitations?

  • Answer :

  • Nanoformulation : Encapsulate this compound in liposomes or polymeric nanoparticles to enhance solubility and blood-brain barrier penetration.
  • Prodrug design : Modify glycoside moieties to improve intestinal absorption.
  • Combination therapy : Pair with CYP450 inhibitors to prolong half-life, referencing pharmacokinetic data from rat models .

Q. Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

  • Answer :

  • Nonlinear regression (e.g., log-inhibitor vs. response curves) to calculate IC₅₀ values.
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons (e.g., 0, 20, 40, 80 μmol·L⁻¹ doses) .
  • Principal Component Analysis (PCA) to reduce dimensionality in omics datasets .

Q. Experimental Design Tables

Table 1 : Standard In Vitro Models for this compound Research

Model Application Key Parameters Reference
PC12 cellsNeuroprotectionROS levels, mitochondrial membrane potential
SKOV3 cellsOvarian cancerEdU+ cells, CD133/CD44 expression
RAW264.7 macrophagesAnti-inflammatory studiesTNF-α/IL-6 secretion, NF-κB activity

Table 2 : Critical Biochemical Assays

Assay Purpose Protocol Notes
CCK8Cell viability24-hr incubation, λ=450 nm
TranswellInvasion/metastasisMatrigel-coated membranes, 24 hr
Western blotPathway activation (e.g., p38 MAPK)Normalize to β-actin/GAPDH

Comparison with Similar Compounds

Echinacoside belongs to the phenylpropanoid glycoside (PPG) family, which includes structurally analogous compounds such as verbascoside, acteoside, and cistanoside A. Below is a comparative analysis based on pharmacological activity, structural features, and bioavailability.

Structural Similarities and Differences

Compound Core Structure Key Functional Groups Source Plant
This compound Caffeoyl + glucosyl + rhamnose 3,4-dihydroxyphenethyl, β-glucose Cistanche deserticola
Verbascoside Caffeoyl + rhamnose + glucose 3,4-dihydroxyphenethyl, α-rhamnose Verbascum species
Acteoside Caffeoyl + rhamnose + glucose 3-hydroxy-4-methoxyphenethyl Syringa vulgaris
Cistanoside A Caffeoyl + glucosyl + rhamnose 4-hydroxyphenethyl, acetylated rhamnose Cistanche salsa

Key Observations :

  • This compound and verbascoside share a caffeoyl group but differ in glycosylation patterns, impacting solubility and receptor binding .
  • Acteoside lacks the 4-hydroxyl group on the phenethyl moiety, reducing its antioxidant capacity compared to this compound .

Pharmacological Activity Comparison

Anticancer Activity

Compound IC₅₀ (μM) in SKOV3 Ovarian Cancer Cells Mechanism of Action Reference
This compound 40–80 μmol·L⁻¹ Inhibits p38 MAPK phosphorylation, reduces VEGF and CD133/CD44 expression
Isoverbascoside 20–40 μmol·L⁻¹ Higher ROS scavenging due to additional phenolic hydroxyl groups
Verbascoside 30–60 μmol·L⁻¹ Modulates NF-κB and STAT3 pathways

Key Findings :

  • Isoverbascoside exhibits superior anticancer activity due to its extra hydroxyl groups, enhancing pro-apoptotic effects .
  • This compound’s efficacy in reducing cancer stem cell markers (CD133/CD44) is unique among PPGs .

Neuroprotective Effects

Compound Effect on Cholinergic System (Rat Hippocampus) Bioavailability (Oral)
This compound ↑ Acetylcholine levels by 35% Low (1–5%) due to poor absorption
Acteoside ↑ Acetylcholine levels by 20% Moderate (10–15%)
Cistanoside A Minimal impact Not reported

Notes:

  • This compound’s low bioavailability necessitates advanced delivery systems (e.g., solid lipid nanoparticles) to enhance efficacy .

Physicochemical Properties

Property This compound Verbascoside Acteoside
Water Solubility Low (0.1 mg/mL) Moderate (1.2 mg/mL) High (5.6 mg/mL)
LogP -1.2 -0.8 -0.5
Stability pH-sensitive Thermally stable Light-sensitive

Implications :

  • Acteoside’s higher solubility makes it preferable for aqueous formulations, whereas this compound requires lipid-based carriers .

Research Findings and Limitations

  • This compound vs. Verbascoside : While both compounds inhibit tumor angiogenesis, this compound shows specificity in targeting ovarian cancer stem cells, unlike verbascoside .
  • Structural-Activity Relationship (SAR): The number of phenolic hydroxyl groups directly correlates with anticancer potency. Methylation of these groups (e.g., permethylverbascoside) abolishes activity .
  • Limitations : Comparative studies often lack standardized dosing or model systems, leading to variability in efficacy metrics .

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBUXLDOLNLABB-ISAKITKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0033469
Record name Echinacoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0033469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82854-37-3
Record name Echinacoside
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echinacoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15488
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Record name Echinacoside
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URL https://comptox.epa.gov/dashboard/DTXSID0033469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-α-L-mannopyranosyl-(1.fwdarw.3)-O-[β-D-glucopyranosyl-(1.fwdarw.6)]-, 4-[3-(3,4-dihydroxyphenyl)-2-propenoate]
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Record name ECHINACOSIDE
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